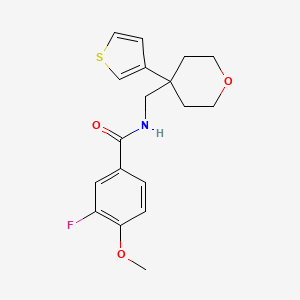

3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c1-22-16-3-2-13(10-15(16)19)17(21)20-12-18(5-7-23-8-6-18)14-4-9-24-11-14/h2-4,9-11H,5-8,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSNYLDWANZRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.41 g/mol. The structure includes a fluorine atom, a methoxy group, and a thiophene ring, contributing to its unique biological properties.

Antitumor Activity

Benzamide derivatives, including those with thiophene rings, have been studied for their antitumor properties. Research indicates that certain benzamide compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds containing heteroaryl groups have demonstrated activity against various cancer cell lines by interfering with cellular signaling pathways . The specific activity of this compound in this context remains to be explored.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures often act through:

- Inhibition of Enzymatic Activity : Many benzamide derivatives inhibit enzymes crucial for viral replication or cancer cell survival.

- Modulation of Protein Interactions : The presence of thiophene and other heteroatoms can enhance binding affinity to target proteins involved in disease processes.

Case Studies

- Antiviral Screening : A study evaluated the antiviral potential of various benzamide derivatives against HBV and found that modifications at the benzene ring significantly influenced activity. This suggests that 3-fluoro and methoxy substitutions could enhance or alter the biological activity of the compound .

- Antitumor Efficacy : Research on similar compounds has shown promising results in preclinical models where benzamide derivatives inhibited tumor growth in vitro and in vivo. These findings support further exploration into the antitumor potential of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Role of the Thiophene Moiety

Thiophene’s sulfur atom could engage in hydrophobic interactions or moderate electron-deficient π-systems, influencing receptor binding .

Tetrahydro-2H-pyran Scaffold

The tetrahydro-2H-pyran ring is a common feature in drug design (e.g., Venetoclax ), contributing to conformational rigidity and metabolic stability. Its oxygen atom may participate in hydrogen bonding, a property leveraged in kinase inhibitors .

Substituent Effects

- Fluoro and Methoxy Groups : The 3-fluoro-4-methoxy pattern on the benzamide may balance electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing solubility and target affinity.

- Comparison to Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability but may reduce solubility compared to methoxy analogs.

Q & A

Q. How can the synthesis yield of 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide be optimized?

- Methodological Answer : Optimize reaction conditions using stepwise coupling strategies. For example, employ a two-phase solvent system (e.g., CH₂Cl₂ and water with K₂CO₃) to facilitate intermediate formation, as seen in analogous benzamide syntheses . Control reaction temperature (e.g., -50°C for carbodiimide-mediated couplings) to minimize side reactions . Monitor progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for structurally related benzamides .

- FT-IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct stability studies using:

- Differential Scanning Calorimetry (DSC) to identify decomposition temperatures and thermal stability .

- pH-dependent stability assays (e.g., 2.7–10.1 pH range) with fluorescence or HPLC monitoring, as applied to similar amides .

- Light-exposure tests (UV-Vis spectroscopy) to detect photodegradation. Store the compound in amber vials at -20°C under inert atmosphere to mitigate decomposition .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

- Methodological Answer :

- Reproduce assays under standardized conditions (pH, temperature, solvent) to isolate variables. For example, fluorescence intensity in metal-binding assays is highly pH-sensitive .

- Validate purity via HPLC-MS to rule out impurities (e.g., unreacted intermediates) .

- Evaluate metabolite interference using liver microsome models or enzymatic degradation studies .

- Cross-reference mutagenicity data with Ames testing protocols, as applied to structurally similar anomeric amides .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses against target proteins (e.g., kinases or GPCRs). PubChem-derived structural data for related benzamides can inform force field parameters .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity, methoxy’s steric bulk) with bioactivity data from analogous compounds .

Q. How can the reaction mechanism of amide bond formation in this compound’s synthesis be elucidated?

- Methodological Answer :

- Isotopic labeling : Introduce ¹⁸O or ¹³C labels into reactants to track bond formation via MS/NMR .

- Kinetic studies : Vary reagent concentrations (e.g., coupling agents like DCC/HOBt) and monitor rate constants .

- Intermediate trapping : Use low-temperature quench techniques (-78°C) to isolate reactive intermediates (e.g., activated esters) for characterization .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent screening : Test solubility in aprotic (e.g., DMSO, acetonitrile) vs. protic (e.g., methanol, water) solvents, noting temperature dependence .

- Hansen Solubility Parameters (HSP) : Calculate HSP values to rationalize solubility differences. For example, trifluoromethyl groups in related benzamides reduce aqueous solubility but enhance lipophilicity .

- Co-solvency studies : Use water-miscible solvents (e.g., PEG-400) to improve solubility for biological assays .

Safety and Hazard Considerations

Q. What hazard mitigation strategies are critical during synthesis?

- Methodological Answer :

- Risk assessment : Follow protocols from Prudent Practices in the Laboratory (Chapter 4) for handling hazardous reagents (e.g., trichloroisocyanuric acid, dichloromethane) .

- Ventilation : Use fume hoods for volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.